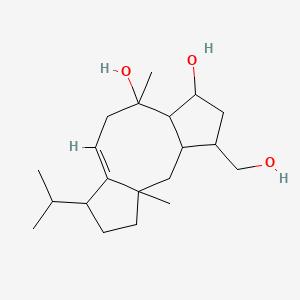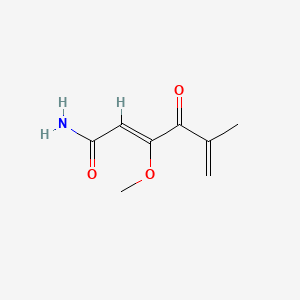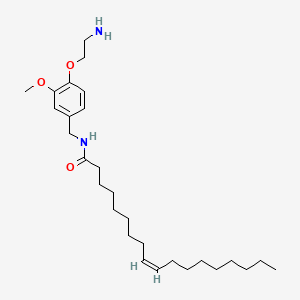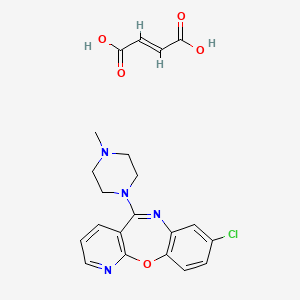
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)- is a natural product found in Streptomyces antimycoticus, Streptomyces melanosporofaciens, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis of Novel Polyurethanes
Dicyclopenta(a,d)cyclooctene-3,4-diol derivatives have been used in the synthesis of novel polyurethanes containing tricyanocyclopropane functionalities. These polyurethanes demonstrate solubility in common organic solvents and exhibit thermal stability up to 300°C, with inherent viscosities in the range of 0.25-0.30 dL/g. The solution-cast films of these polyurethanes show glass transition (Tg) values in the range of 100-125°C and acceptable piezoelectric coefficients for device applications (Lee & Park, 2001).
Modification of Tube Size and Shape in Helical Tubuland Inclusion Lattice
Dicyclopenta(a,d)cyclooctene-3,4-diol derivatives have been synthesized and used to modify the tube size and shape in a helical tubuland inclusion lattice. Different bridges between the hydroxy functions of these molecules cause substantial differences in dimensions and shapes of the tubes in the crystal lattice, demonstrating their potential for tailoring molecular structures (Dance et al., 1986).
Concise Total Synthesis of Dactylol
In another study, a dicyclopenta(a,d)cyclooctene-3,4-diol derivative facilitated a concise total synthesis of dactylol, a cyclooctenoid sesquiterpene. This approach offers advantages in terms of efficiency, flexibility, accessibility of substrates, number of steps, atom economy, and overall yield (Fürstner & Langemann, 1996).
Photochemical Reactions of Cyclopentenones
Studies have also explored the photochemical reactions of cyclopent-2-en-ones, where derivatives of dicyclopenta(a,d)cyclooctene-3,4-diol undergo various dimerization and solvent reaction processes under ultraviolet irradiation. This research contributes to understanding the photochemistry of these compounds (Reinfried et al., 1971).
Propiedades
Número CAS |
139552-97-9 |
|---|---|
Nombre del producto |
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)- |
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
Clave InChI |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES isomérico |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES canónico |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Sinónimos |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)




![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)




![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)